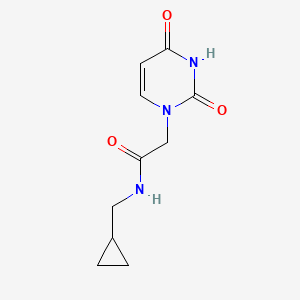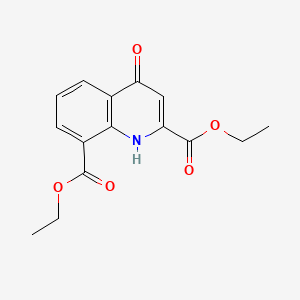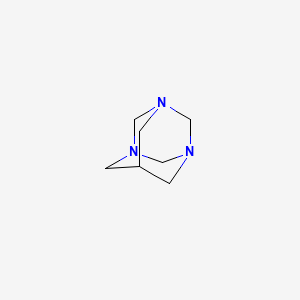
1,3,5-Triazaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazaadamantane is a nitrogen-containing analog of adamantane, characterized by the substitution of three carbon atoms with nitrogen atoms. This structural modification imparts unique chemical and physical properties to the compound, making it a subject of significant interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 1,3,5-triazaadamantane typically involves the condensation of nitromethane with hexamethylenetetramine in the presence of acetic acid. This reaction yields 7-nitro-1,3,5-triazaadamantane, which can be further reduced to produce various derivatives . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3,5-Triazaadamantane undergoes a variety of chemical reactions, including:
Substitution: The 7-amino derivative can undergo substitution reactions to form 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes.
Nitration and Nitrosation: These reactions yield nitro- and nitroso-amines, respectively.
Common reagents used in these reactions include hydrazine hydrate, Raney nickel, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazaadamantane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,5-triazaadamantane and its derivatives involves the inhibition of viral replication and interaction with specific biological targets. For example, the compound has been shown to inhibit the replication of SARS coronavirus, enterovirus-71, and Rift Valley fever virus at low concentrations . The molecular targets and pathways involved in these effects are still under investigation but are believed to include interference with viral RNA synthesis and protein function.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazaadamantane is part of a broader class of compounds known as azaadamantanes, which include other nitrogen-containing analogs of adamantane. Similar compounds include:
1,3-Diazaadamantane: Contains two nitrogen atoms and exhibits similar but distinct chemical and biological properties.
7-Nitro-1,3,5-Triazaadamantane: A derivative with pronounced antiviral activity.
7-Amino-1,3,5-Triazaadamantane: Known for its versatility in undergoing various substitution reactions.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1,3,5-triazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H13N3/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7H,1-6H2 |
InChI-Schlüssel |
XZDLLQQBTVSJJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN3CN1CN(C2)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


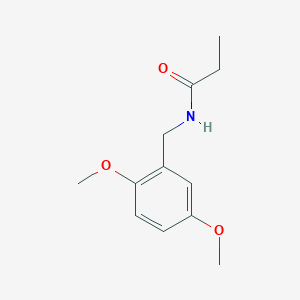
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
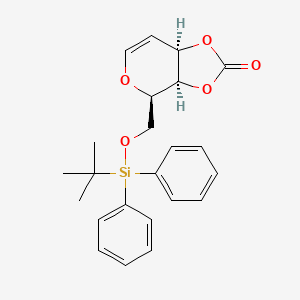
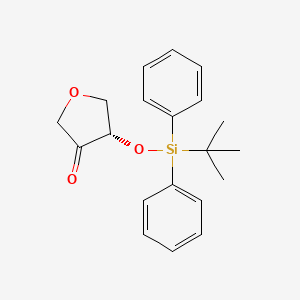
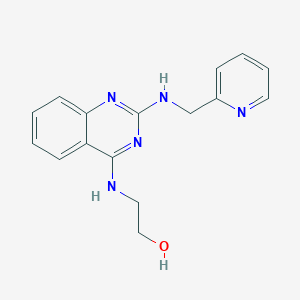
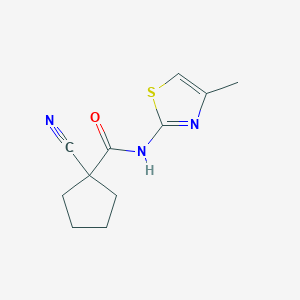
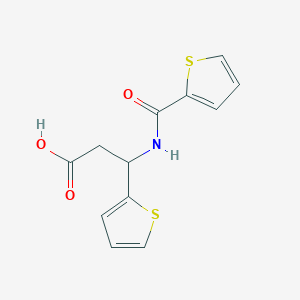

![4-[2,4,5-tris(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14902342.png)
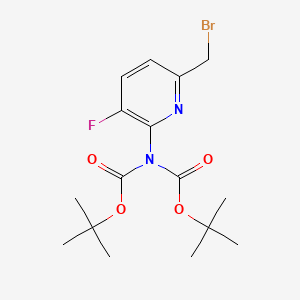
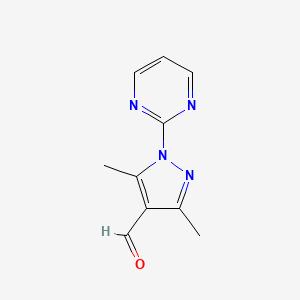
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
